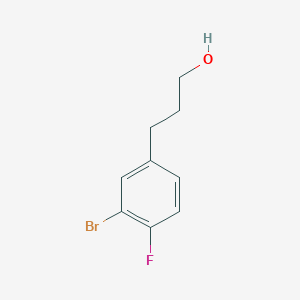

3-(3-Bromo-4-fluoro-phenyl)-propan-1-OL

Description

Overview of Halogenated Phenyl-Propanol Derivatives in Modern Organic Chemistry

Halogenated phenyl-propanol derivatives are organic compounds characterized by a three-carbon propanol (B110389) chain attached to a phenyl ring that is substituted with one or more halogen atoms. easetolearn.com These compounds are significant in modern organic chemistry for several reasons. The halogen substituents can be used as synthetic handles for further chemical transformations, such as cross-coupling reactions, to build more complex molecular architectures.

The nature and position of the halogen atoms on the phenyl ring influence the molecule's reactivity and physical properties. For instance, compounds like 3-(4-Bromophenyl)propan-1-ol serve as useful reagents in the synthesis of derivatives with potential fungicidal properties. chemicalbook.com The versatility of these derivatives makes them important intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals and materials. fiveable.meguidechem.com The study of their synthesis and reactions is an active area of research, with methods being developed to create these structures efficiently. For example, the Mizoroki–Heck cross-coupling reaction is one such method used to synthesize precursors to related phenyl-propanal structures. nih.gov

Academic Significance and Research Trajectories of Bromine and Fluorine Substituents in Organic Molecules

The incorporation of bromine and fluorine atoms into organic molecules is a key strategy in modern chemical research, particularly in drug discovery. discoveryoutsource.com Each halogen imparts unique properties that researchers leverage to fine-tune molecular characteristics. discoveryoutsource.comnih.gov

Bromine , while used less frequently than fluorine, offers distinct advantages. Its larger atomic size can introduce steric bulk, which can be used to control a molecule's conformation and improve its binding selectivity to a specific target protein. discoveryoutsource.com Bromine's polarizability can also influence solubility and permeability, providing another tool for optimizing a compound's drug-like properties. discoveryoutsource.com Bromine-containing compounds have found applications as antimicrobial agents, anesthetics, and have shown potential in the development of anticancer drugs. tethyschemical.com

The combined presence of both bromine and fluorine in a molecule like 3-(3-Bromo-4-fluoro-phenyl)-propan-1-OL provides a unique combination of these effects, making it an object of interest for creating molecules with highly tailored properties.

| Halogen | Key Physicochemical Effects in Organic Molecules |

| Fluorine | High electronegativity, small atomic size, strong carbon-fluorine bond. nih.govresearchgate.net |

| Enhances metabolic stability, increases lipophilicity, modulates pKa. nih.govnih.gov | |

| Can improve binding affinity and bioavailability. discoveryoutsource.comnih.gov | |

| Bromine | Larger atomic size, greater polarizability. discoveryoutsource.com |

| Introduces steric effects, influencing binding and selectivity. discoveryoutsource.com | |

| Impacts solubility and permeability. discoveryoutsource.com | |

| Used in antiseptics, anesthetics, and potential anticancer drugs. tethyschemical.com |

Contextualization within Medicinal Chemistry Scaffolds and Building Blocks

In medicinal chemistry, a "scaffold" is a core molecular structure that serves as a framework for the synthesis of a library of related compounds. nih.gov These scaffolds are often considered "privileged structures" because they are capable of binding to multiple biological targets, making them excellent starting points for drug discovery programs. unife.it

Phenyl-propanol derivatives, including halogenated versions like this compound, are valuable as both building blocks and potential scaffolds. The propanol chain and the phenyl ring provide a basic structure that can be systematically modified. The hydroxyl group of the propanol can be converted into other functional groups, while the halogenated phenyl ring allows for a variety of chemical modifications. fiveable.me

A prominent example of a drug based on a phenyl-propanol architecture is Propranolol, a beta-blocker used to treat hypertension and other cardiovascular conditions. fiveable.menih.gov Propranolol's structure, specifically an aryloxypropanolamine, demonstrates the successful application of the propanol framework in developing effective pharmaceuticals. researchgate.net By using building blocks like this compound, medicinal chemists can systematically explore chemical space to design new molecules with desired therapeutic effects.

Historical Development of Research on Propanol Architectures

The study of propanol and its derivatives has evolved significantly over time. 1-Propanol, a simple primary alcohol, has long been understood and utilized as a solvent in various industries, including pharmaceuticals. wikipedia.orgopenaccesspub.org Its basic chemical reactions, such as conversion to alkyl halides and esterification, are foundational concepts in organic chemistry. wikipedia.org

The trajectory of research moved from these simple alcohols to more complex, functionalized derivatives. A landmark development in the application of propanol architectures in medicine was the creation of Propranolol by Sir James Black over 50 years ago. nih.gov This discovery was pivotal, demonstrating that modifying the basic propanol structure—in this case, by incorporating a naphthyloxy group and an isopropylamine—could yield a compound with potent and specific biological activity. nih.gov The success of Propranolol spurred further research into related structures, leading to the development of an entire class of beta-blocker drugs. nih.gov This historical progression highlights the journey from simple organic molecules to highly tailored drug candidates, a path that continues with the investigation of novel building blocks like this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1057671-48-3 | C₉H₁₀BrFO | 233.08 |

| 3-(4-Bromophenyl)propan-1-ol | 25574-11-2 | C₉H₁₁BrO | 215.09 |

| 3-(3-Bromophenyl)propan-1-ol | 65537-54-4 | C₉H₁₁BrO | 215.09 |

| 3-(4-Fluorophenyl)propan-1-ol | 702-15-8 | C₉H₁₁FO | 154.18 |

| 1-Propanol | 71-23-8 | C₃H₈O | 60.1 |

| Propranolol | 525-66-6 | C₁₆H₂₁NO₂ | 259.34 |

Structure

3D Structure

Properties

Molecular Formula |

C9H10BrFO |

|---|---|

Molecular Weight |

233.08 g/mol |

IUPAC Name |

3-(3-bromo-4-fluorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H10BrFO/c10-8-6-7(2-1-5-12)3-4-9(8)11/h3-4,6,12H,1-2,5H2 |

InChI Key |

JPZLUELBKXJWJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCCO)Br)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 3 Bromo 4 Fluoro Phenyl Propan 1 Ol and Analogues

Strategies for Aromatic Ring Functionalization and Precursor Synthesis

The initial and critical phase in the synthesis of 3-(3-Bromo-4-fluoro-phenyl)-propan-1-ol is the preparation of a correctly substituted benzene ring. This typically involves the synthesis of a key intermediate that contains the bromo and fluoro substituents in the desired 1,2,4-substitution pattern, with a functional group that allows for the subsequent introduction of the propanol (B110389) side chain.

Synthesis of Key Halogenated Benzene Derivatives (e.g., 3-Bromo-4-fluorobenzaldehyde)

3-Bromo-4-fluorobenzaldehyde is a crucial intermediate for the synthesis of various pharmaceutical and agricultural chemicals. google.com Several methods have been developed for its synthesis, often starting from 4-fluorobenzaldehyde.

One common approach is the direct bromination of 4-fluorobenzaldehyde. This electrophilic aromatic substitution reaction requires a catalyst to facilitate the introduction of the bromine atom at the position meta to the aldehyde group and ortho to the fluorine atom. A patented method describes the bromination of 4-fluorobenzaldehyde using bromine in the presence of oleum (fuming sulfuric acid), iodine, and zinc bromide as a catalyst. researchgate.net This process can achieve a yield of over 90% with high purity. researchgate.net

Another innovative and environmentally conscious method avoids the use of elemental bromine. This process involves dissolving 4-fluorobenzaldehyde in dichloromethane, and then adding a solution of sodium bromide in hydrochloric acid. google.com An aqueous solution of sodium hypochlorite is then added dropwise under ultrasonic irradiation to generate the brominating species in situ. google.com This method is reported to be high-yielding, catalyst-free, and presents a lower risk as it does not involve highly toxic or difficult-to-handle reagents. google.com The table below summarizes the conditions for this greener approach.

Table 1: Reaction Conditions for Ultrasonic-Assisted Synthesis of 3-Bromo-4-fluorobenzaldehyde

| Parameter | Value |

|---|---|

| Starting Material | 4-fluorobenzaldehyde (1 mol) |

| Brominating Agent | Sodium bromide (1.01 mol) / Sodium hypochlorite (1.02 mol) |

| Solvent System | Dichloromethane / Water / 35% Hydrochloric Acid |

| Temperature | 20-25 °C |

| Special Conditions | Ultrasonic irradiation |

| Reported Yield | 90.4% - 91.9% |

| Reported Purity | 99.2% - 99.4% |

Data sourced from patent CN109912396B. google.com

Introduction of the Propanol Side Chain via Carbon-Carbon Bond Formation

Once the key aromatic precursor is synthesized, the next stage involves the formation of a carbon-carbon bond to introduce the three-carbon side chain. Several classic and modern organic reactions can be employed for this purpose.

The Wittig reaction provides a reliable method for converting aldehydes or ketones into alkenes. In this context, 3-bromo-4-fluorobenzaldehyde can be reacted with a phosphorus ylide, such as the one derived from ethyltriphenylphosphonium bromide, to form an alkene. The resulting 1-(3-bromo-4-fluorophenyl)prop-1-ene can then be subjected to hydroboration-oxidation to yield the desired primary alcohol, 3-(3-bromo-4-fluorophenyl)-propan-1-ol. This two-step sequence allows for the regioselective formation of the terminal alcohol.

Another powerful technique is the Mizoroki-Heck reaction , a palladium-catalyzed cross-coupling of an aryl halide with an alkene. organic-chemistry.org 1-Bromo-4-fluoro-3-iodobenzene could potentially be coupled with an allylic alcohol in the presence of a palladium catalyst to introduce the three-carbon chain. researchgate.netnih.gov A similar strategy has been successfully used in the synthesis of a key intermediate for the drug Cinacalcet, where 1-bromo-3-(trifluoromethyl)benzene was coupled with acrolein diethyl acetal. nih.gov This was followed by hydrogenation and hydrolysis to yield the corresponding 3-arylpropanal, which can be readily reduced to the propanol. nih.gov This approach highlights the utility of the Heck reaction in building the required carbon skeleton. organic-chemistry.orgnih.govnih.gov

Direct Synthetic Routes to this compound

Direct routes to the target molecule often involve the preparation of a precursor that already contains the three-carbon chain attached to the aromatic ring, followed by a final reduction step.

Reduction Pathways of Corresponding Carbonyl Precursors (e.g., propan-1-ones)

A straightforward route to this compound is through the reduction of a corresponding carbonyl compound, such as 3-(3-bromo-4-fluorophenyl)propanal or 1-(3-bromo-4-fluorophenyl)propan-1-one. These precursors can be synthesized via methods like the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene with propanoyl chloride to get the propan-1-one derivative.

The reduction of aldehydes and ketones to alcohols is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is a widely used reducing agent for this purpose due to its selectivity and mild reaction conditions. masterorganicchemistry.comyoutube.com It readily reduces aldehydes to primary alcohols and ketones to secondary alcohols. masterorganicchemistry.comyoutube.com Therefore, treating 3-(3-bromo-4-fluorophenyl)propanal with NaBH₄ in a protic solvent like methanol or ethanol would efficiently yield 3-(3-bromo-4-fluorophenyl)-propan-1-ol. youtube.com This reagent is particularly advantageous as it typically does not reduce other functional groups like esters or amides, allowing for selective transformations in more complex molecules. masterorganicchemistry.com

Grignard-Type or Organolithium Additions to Appropriate Aldehydes or Ketones

Organometallic reagents, such as Grignard and organolithium reagents, are excellent nucleophiles for forming carbon-carbon bonds. youtube.com A versatile strategy to synthesize the target molecule involves the reaction of a Grignard reagent derived from a substituted bromobenzene with an appropriate electrophile.

Specifically, 3-bromo-4-fluorophenylmagnesium bromide can be prepared by reacting 1,3-dibromo-4-fluorobenzene with magnesium metal in an ether solvent like tetrahydrofuran (THF). It is crucial to use the dibromo starting material as the bromine at the 3-position is more sterically hindered and less reactive than the one at the 1-position, allowing for selective Grignard formation. This organometallic intermediate can then be reacted with an epoxide, such as propylene oxide . The nucleophilic Grignard reagent will attack one of the carbon atoms of the epoxide ring, leading to ring-opening. Subsequent acidic workup protonates the resulting alkoxide to furnish the final product, 3-(3-bromo-4-fluorophenyl)-propan-1-ol. Studies on the reaction of arylmagnesium bromides with propylene oxide have shown that this method generally favors the formation of the secondary alcohol product. sci-hub.box

An alternative Grignard approach would involve reacting 3-bromo-4-fluorobenzaldehyde with ethylmagnesium bromide. This would yield 1-(3-bromo-4-fluorophenyl)propan-1-ol, a secondary alcohol isomer of the target compound.

Transition Metal-Catalyzed Cross-Coupling Approaches for Related Structures

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. sci-hub.boxnih.govnih.gov These reactions offer a powerful means to synthesize a wide array of analogues of this compound by modifying the aromatic core.

The Mizoroki-Heck reaction , as mentioned earlier, is a palladium-catalyzed reaction that couples aryl halides with alkenes. organic-chemistry.org This methodology can be used to synthesize various 3-arylpropanol derivatives. For example, 1-bromo-2-fluorobenzene could be coupled with allyl alcohol using a palladium catalyst to generate 3-(4-fluorophenyl)propanal, which upon reduction gives 3-(4-fluorophenyl)propan-1-ol. By starting with different halogenated aromatic compounds, a library of related structures can be accessed. The reaction is tolerant of a wide range of functional groups, making it a versatile method. nih.govnih.gov

The Suzuki coupling , another palladium-catalyzed reaction, couples an organoboron compound with an organohalide. This could be used to create analogues where the bromine atom in 3-(3-bromo-4-fluorophenyl)-propan-1-ol is replaced with various aryl or alkyl groups. For instance, the title compound could be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to synthesize 3-(3-aryl-4-fluorophenyl)-propan-1-ol derivatives.

These transition-metal-catalyzed methods are highly valued for their efficiency, selectivity, and broad substrate scope, providing robust platforms for the synthesis of complex molecules and their structural analogues. sci-hub.boxmdpi.com

Suzuki-Miyaura Coupling in the Context of Brominated Phenyl Moieties

The Suzuki-Miyaura coupling stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon (C-C) bonds. unibo.itnih.gov This palladium-catalyzed reaction is particularly well-suited for the functionalization of aryl halides, such as the brominated phenyl moiety in this compound. rsc.orgacs.org The reaction typically involves the coupling of an organoboron compound, like a boronic acid or its ester, with an organic halide in the presence of a palladium catalyst and a base. nih.gov

The bromine atom on the phenyl ring serves as a versatile handle for introducing a wide array of substituents, including aryl, heteroaryl, and alkyl groups. This versatility allows for the systematic modification of the molecule's structure to explore structure-activity relationships. The general mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the active catalyst. mdpi.com

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligands, base, and solvent. A variety of palladium sources, such as palladium(II) acetate (Pd(OAc)2) and tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), can be used. nih.gov The selection of phosphine (B1218219) ligands is critical to modulate the reactivity and stability of the palladium catalyst. Electron-donating and sterically demanding ligands are known to promote the key steps of the catalytic cycle. nih.gov

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | 100 |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 80 |

| PdCl₂(dppf) | - | Na₂CO₃ | DMF/Water | 90 |

This table presents typical reaction conditions. Optimal conditions may vary depending on the specific substrates.

Other Palladium-Mediated Reactions for C-C or C-Heteroatom Bond Formation

Beyond the Suzuki-Miyaura coupling, a host of other palladium-catalyzed reactions provide powerful tools for the derivatization of the this compound scaffold at the C-Br bond. unibo.itmit.eduwikipedia.org These reactions expand the accessible chemical space and allow for the introduction of diverse functional groups.

Heck Reaction: This reaction couples the aryl bromide with an alkene, enabling the formation of a new C-C bond and the introduction of a vinyl substituent. nobelprize.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, providing a direct route to arylalkynes. nih.govlibretexts.org

Buchwald-Hartwig Amination: This powerful method facilitates the formation of C-N bonds by coupling the aryl bromide with various amines, amides, or other nitrogen-containing nucleophiles. mit.edu

Negishi Coupling: This reaction utilizes organozinc reagents as the nucleophilic partner, offering a robust method for C-C bond formation with excellent functional group tolerance. nobelprize.org

The choice among these and other palladium-mediated reactions depends on the desired target structure and the compatibility of the functional groups present in the starting materials.

Stereoselective Synthesis and Chiral Resolution of Enantiomeric Forms (if applicable to specific isomers)

While this compound itself is achiral, the introduction of a substituent at the benzylic position or modification of the propanol side chain can create a stereocenter, leading to the existence of enantiomers. In such cases, the synthesis of enantiomerically pure compounds is often critical, as different enantiomers can exhibit distinct biological activities.

Stereoselective synthesis aims to directly produce a single enantiomer. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of readily available enantiopure compounds. For instance, asymmetric hydrogenation or asymmetric alkylation of a suitable precursor could establish the desired stereocenter with high enantiomeric excess.

When a racemic mixture is obtained, chiral resolution can be employed to separate the enantiomers. wikipedia.org Common methods include:

Crystallization of Diastereomeric Salts: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. wikipedia.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative technique for separating enantiomers. nih.gov

Development of Green Chemistry Protocols for Sustainable Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. unibo.it For the synthesis of this compound and its analogues, several green approaches can be considered, particularly in the context of palladium-catalyzed cross-coupling reactions.

A key focus is the replacement of traditional organic solvents with more environmentally benign alternatives. digitellinc.com Water has emerged as a promising green solvent for many palladium-catalyzed reactions, often facilitated by the use of surfactants to create micellar reaction environments. nih.gov Other green solvents include bio-derived options like N-Hydroxyethylpyrrolidone (HEP). digitellinc.com

Another important aspect is the development of highly efficient and recyclable catalyst systems to reduce the amount of precious metal waste. unibo.it This can involve the use of heterogeneous catalysts or the design of ligands that facilitate catalyst recovery and reuse. digitellinc.com The synthesis of palladium nanoparticles using green methods, such as plant extracts, also represents a sustainable approach to catalyst preparation. nih.gov

Table 2: Key Principles of Green Chemistry in Synthesis

| Principle | Description | Application in Palladium Catalysis |

| Safer Solvents | Minimize the use of hazardous solvents. | Utilizing water or bio-based solvents. nih.govdigitellinc.com |

| Catalysis | Use catalytic reagents in small amounts. | Employing highly active palladium catalysts with low loadings. scribd.com |

| Atom Economy | Maximize the incorporation of all materials into the final product. | Designing reactions with minimal byproduct formation. |

| Waste Prevention | Prevent waste generation rather than treating it afterward. | Developing high-yield reactions and recyclable catalyst systems. digitellinc.com |

In Depth Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 3-(3-Bromo-4-fluoro-phenyl)-propan-1-ol, both ¹H and ¹³C NMR would be utilized to map out the carbon-hydrogen framework.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the two methylene (B1212753) groups of the propyl chain (-CH₂-CH₂-), and the hydroxyl proton (-OH). The chemical shifts of the aromatic protons would be influenced by the positions of the bromine and fluorine substituents. The propyl chain protons would exhibit characteristic multiplets due to spin-spin coupling. For instance, the -CH₂- group adjacent to the aromatic ring would likely appear as a triplet, coupling with the neighboring methylene group. Similarly, the methylene group attached to the hydroxyl group would also present as a triplet.

¹³C NMR spectroscopy would complement the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct resonance. The chemical shifts of the aromatic carbons would be particularly informative, with the carbon atoms directly bonded to bromine and fluorine showing characteristic shifts.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons on adjacent carbons and to directly link protons to their attached carbons, respectively. This multi-faceted NMR approach ensures a definitive structural elucidation.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.0 - 7.5 | Multiplet |

| Ar-CH₂- | 2.6 - 2.8 | Triplet |

| -CH₂-CH₂-OH | 1.8 - 2.0 | Multiplet |

| -CH₂-OH | 3.6 - 3.8 | Triplet |

| -OH | Variable | Singlet (broad) |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-F | 155 - 160 (doublet, due to C-F coupling) |

| C-Br | 120 - 125 |

| Aromatic CH | 115 - 135 |

| Aromatic C-C | 140 - 145 |

| Ar-CH₂- | 30 - 35 |

| -CH₂-CH₂-OH | 32 - 37 |

| -CH₂-OH | 60 - 65 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy. For this compound (C₉H₁₀BrFO), HRMS would provide a precise mass measurement, allowing for the confirmation of its molecular formula. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two major peaks in the mass spectrum separated by two mass units, which is a definitive indicator of a monobrominated compound.

Electron ionization (EI) or electrospray ionization (ESI) techniques would be used to generate molecular ions and fragment ions. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Expected fragmentation pathways for this molecule could include the loss of a water molecule from the alcohol, cleavage of the propyl chain, and loss of the bromine or fluorine atoms. Analyzing these fragments helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

In the FT-IR spectrum of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol group. C-H stretching vibrations of the aromatic ring and the aliphatic chain would appear around 2850-3100 cm⁻¹. The C-O stretching vibration would be observed in the 1050-1260 cm⁻¹ region. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ range. The C-F and C-Br stretching vibrations would be found in the fingerprint region, typically below 1200 cm⁻¹ and 700 cm⁻¹, respectively.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and would be useful for analyzing the vibrations of the aromatic ring.

Interactive Data Table: Characteristic FT-IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | 3200 - 3600 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 2960 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-O stretch (alcohol) | 1050 - 1260 |

| C-F stretch | 1000 - 1200 |

| C-Br stretch | 500 - 700 |

X-ray Crystallography for Three-Dimensional Solid-State Structure Determination (if available for the compound or close analogues)

Advanced Chromatographic Techniques for Purity Assessment and Isomeric Separation (e.g., HPLC, GC)

Advanced chromatographic techniques are essential for assessing the purity of this compound and for separating it from any isomers or impurities.

High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water) would be a primary method for purity analysis. A UV detector would be effective for detection due to the presence of the aromatic ring. The retention time of the compound would be characteristic under specific chromatographic conditions.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is another powerful technique for purity assessment, particularly for volatile compounds. The use of a suitable capillary column would allow for the separation of the target compound from any closely related impurities.

These chromatographic methods are not only crucial for quality control but can also be adapted for the preparative-scale purification of the compound.

Chemical Reactivity and Derivatization Studies of 3 3 Bromo 4 Fluoro Phenyl Propan 1 Ol

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group (-CH₂OH) is a key site for derivatization, allowing for oxidation, esterification, etherification, and nucleophilic substitution. These transformations are fundamental in modifying the molecule's physical and chemical properties.

The primary alcohol in 3-(3-Bromo-4-fluoro-phenyl)-propan-1-ol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Oxidation to a ketone is not possible as it is a primary alcohol.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage, forming 3-(3-Bromo-4-fluoro-phenyl)-propanal. Reagents such as Pyridinium Chlorochromate (PCC) are effective for this transformation. Another common method is the Swern oxidation, which uses oxalyl chloride or trifluoroacetic anhydride (B1165640) activated dimethyl sulfoxide (B87167) (DMSO) at low temperatures.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, 3-(3-Bromo-4-fluoro-phenyl)-propanoic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃, Jones reagent). It is also possible to oxidize the intermediate aldehyde to the carboxylic acid.

Table 1: Oxidation Reactions of this compound

| Target Product | Reagent(s) | Typical Conditions | Ref. |

| 3-(3-Bromo-4-fluoro-phenyl)-propanal (Aldehyde) | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature | |

| 3-(3-Bromo-4-fluoro-phenyl)-propanal (Aldehyde) | Oxalyl Chloride, DMSO, Triethylamine (Swern) | Dichloromethane (DCM), -78 °C to Room Temperature | |

| 3-(3-Bromo-4-fluoro-phenyl)-propanoic acid (Carboxylic Acid) | Potassium Permanganate (KMnO₄) | Basic aqueous solution, Heat | |

| 3-(3-Bromo-4-fluoro-phenyl)-propanoic acid (Carboxylic Acid) | Chromium Trioxide (CrO₃), H₂SO₄ (Jones Reagent) | Acetone, 0 °C to Room Temperature |

Esterification: The primary alcohol can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters. The most common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid.

Etherification: To form ethers, the alcohol is typically first converted to its more nucleophilic alkoxide form by a strong base like sodium hydride (NaH). This alkoxide can then react with an alkyl halide in a Williamson ether synthesis.

Table 2: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents | Product Class |

| Esterification | Acetic Acid (CH₃COOH), H₂SO₄ (catalyst) | Acetate Ester |

| Esterification | Benzoyl Chloride, Pyridine | Benzoate Ester |

| Etherification | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | Methyl Ether |

| Etherification | 1. Sodium Hydride (NaH) 2. Benzyl Bromide (BnBr) | Benzyl Ether |

The hydroxyl group is a poor leaving group and must be converted into a better one for nucleophilic substitution to occur. This can be achieved by protonation under strongly acidic conditions or by converting it into a sulfonate ester (e.g., tosylate or mesylate).

One common transformation is the reaction with hydrogen halides, such as hydrobromic acid (HBr), to replace the hydroxyl group with a halogen, yielding 1-bromo-3-(3-bromo-4-fluoro-phenyl)propane. odinity.com Alternatively, converting the alcohol to a tosylate allows for substitution by a wide range of nucleophiles in an SN2 reaction. libretexts.org

Table 3: Nucleophilic Substitution Pathways

| Reagent(s) | Intermediate/Activated Species | Final Product Example (with Nu⁻ = CN⁻) |

| Concentrated Hydrobromic Acid (HBr) | Protonated alcohol (oxonium ion) | 1-Bromo-3-(3-bromo-4-fluoro-phenyl)propane |

| 1. p-Toluenesulfonyl chloride (TsCl), Pyridine 2. Sodium Cyanide (NaCN) | Tosylate Ester | 4-(3-Bromo-4-fluoro-phenyl)butanenitrile |

| Thionyl Chloride (SOCl₂) | Chlorosulfite ester | 1-Chloro-3-(3-bromo-4-fluoro-phenyl)propane |

Reactions Involving the Halogen Atoms on the Aromatic Ring

The bromine and fluorine atoms on the phenyl ring are sites for aromatic chemistry, primarily nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The reactivity at these positions is influenced by the electronic effects of the other substituents.

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on the aromatic ring, displacing a leaving group. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org

In this compound, the propyl alcohol group is a weak electron-donating group. The fluorine atom is strongly electronegative and can activate the ring towards nucleophilic attack. For SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Consequently, the highly electronegative fluorine atom makes the carbon it is attached to more electrophilic and can be a better leaving group than bromine in SNAr contexts, contrary to SN1/SN2 trends. masterorganicchemistry.com However, without strong electron-withdrawing groups (like a nitro group) ortho or para to the halogens, SNAr reactions on this substrate require harsh conditions and are generally less favorable than cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the aryl halide positions. scielo.br For aryl halides, the reactivity order in the initial oxidative addition step is generally I > Br > Cl >> F. nrochemistry.com Therefore, the carbon-bromine bond in this compound is expected to be significantly more reactive than the carbon-fluorine bond, allowing for selective transformations at the C-Br position.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.org This reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org The reaction with this compound would selectively occur at the C-Br bond. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org This method allows for the introduction of an alkynyl group at the C-3 position of the aromatic ring.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. wikipedia.orgorganic-chemistry.org It is a versatile method for synthesizing aryl amines. researchgate.net

Table 4: Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond

| Reaction Name | Coupling Partner Example | Catalyst/Ligand System Example | Product Structure Example | Ref. |

| Heck Reaction | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 3-(4-Fluoro-3-styryl-phenyl)-propan-1-ol | wikipedia.orgorganic-chemistry.org |

| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 3-(4-Fluoro-3-(phenylethynyl)phenyl)propan-1-ol | nrochemistry.comwikipedia.org |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | 3-(4-Fluoro-3-(morpholin-4-yl)phenyl)propan-1-ol | wikipedia.orgorganic-chemistry.org |

Computational Chemistry and Theoretical Studies

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are pivotal in silico techniques used to predict how a ligand, such as "3-(3-Bromo-4-fluoro-phenyl)-propan-1-OL," might interact with a biological target, typically a protein or enzyme. This approach is fundamental in drug discovery for identifying potential therapeutic candidates and understanding their mechanism of action. researchgate.net

The process begins with generating a three-dimensional (3D) structure of the compound, which is then optimized to its most stable energetic conformation. nih.gov A virtual screening is then performed where the compound is "docked" into the active site of a target protein. Sophisticated algorithms calculate the binding affinity, representing the strength of the interaction, and predict the binding pose of the ligand. dost.gov.ph These simulations can reveal crucial intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. researchgate.netnih.gov

For "this compound," this methodology could be applied to explore its potential inhibitory effects on various enzymes or its binding to specific receptors. For instance, in studies of similar compounds, molecular docking has been used to identify potential inhibitors of enzymes like dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS). nih.gov The binding energies, typically expressed in kcal/mol, provide a quantitative measure of the interaction's strength.

Table 1: Hypothetical Docking Simulation Results for this compound with Various Protein Targets

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Dihydrofolate Reductase (DHFR) | -7.5 | SER-34, LYS-55, PHE-112 |

| Cyclooxygenase-2 (COX-2) | -8.2 | ARG-120, TYR-355, VAL-523 |

| Tyrosine Kinase | -6.9 | THR-790, MET-793, LEU-844 |

This table presents hypothetical data for illustrative purposes.

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are employed to investigate the electronic structure and reactivity of molecules with a high degree of accuracy. tandfonline.com These methods solve the Schrödinger equation for a given molecule to provide detailed information about its electronic properties.

DFT calculations can be used to determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). researchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity. researchgate.net The MEP map reveals the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with other chemical species. tandfonline.com

Furthermore, these calculations can predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (FT-IR and Raman). researchgate.net For "this compound," DFT could be used to predict its 1H and 13C NMR spectra, which can then be compared with experimental data to confirm its structure. chemicalbook.com

Table 2: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value (Hypothetical) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.8 Debye | Measures the molecule's overall polarity |

This table presents hypothetical data for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The presence of substituents, such as the bromine and fluorine atoms in "this compound," can significantly influence its conformational preferences. mdpi.comsemanticscholar.org Understanding the stable conformers is essential as the biological activity of a molecule is often dependent on its 3D shape.

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. mdpi.com In an MD simulation, the atoms of the molecule and its surrounding environment (e.g., water) are modeled, and their movements are calculated over a period of time, typically nanoseconds to microseconds. This allows for the exploration of the conformational landscape of the molecule and the stability of its interactions with a target protein. dost.gov.ph For a ligand-protein complex, MD simulations can assess the stability of the docked pose obtained from molecular docking studies. Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are monitored to evaluate the stability of the complex. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of compounds based on their chemical structure. These models establish a mathematical relationship between a set of molecular descriptors and the observed activity or property.

For a series of compounds related to "this compound," a QSAR model could be developed to predict their therapeutic activity. Molecular descriptors, which are numerical representations of the chemical structure, can be categorized as constitutional, topological, geometrical, and electronic. By correlating these descriptors with experimental activity data, a predictive model can be built. Similarly, QSPR models can be used to predict properties like boiling point, melting point, and solubility. These predictive models are valuable tools for designing new compounds with improved activity or desired properties, thereby reducing the need for extensive experimental testing.

Applications in Advanced Chemical Research and Development

Utility as a Versatile Synthetic Intermediate in Organic Synthesis

The molecular architecture of 3-(3-Bromo-4-fluoro-phenyl)-propan-1-ol makes it a highly adaptable intermediate for a wide range of chemical transformations. The primary alcohol group and the halogenated aromatic ring are key reactive sites that can be selectively modified to build more complex molecular frameworks.

The primary alcohol functional group can undergo various standard transformations. For instance, it can be oxidized to form the corresponding aldehyde, 3-(3-Bromo-4-fluoro-phenyl)-propanal, or further to the carboxylic acid, 3-(3-Bromo-4-fluoro-phenyl)-propanoic acid. Conversely, the aldehyde can be reduced to reform the alcohol, highlighting the compound's role within a network of related synthetic intermediates. The alcohol can also be converted into esters, ethers, or halides, enabling the attachment of diverse functional groups.

The bromo-fluorophenyl ring offers additional strategic possibilities. The bromine atom is particularly useful as it can be readily substituted or used as a handle in powerful carbon-carbon bond-forming reactions, such as Suzuki, Heck, or Sonogashira cross-coupling. These reactions are fundamental in modern organic synthesis for constructing complex molecular skeletons from simpler precursors. For example, a related precursor, 3′-Bromo-4′-fluoroacetophenone, is utilized in tandem Suzuki-coupling/SNAr approaches to create functionalized carbazoles, demonstrating the synthetic utility of the bromo-fluorophenyl moiety. ossila.com

| Functional Group | Potential Reaction | Resulting Product Class | Significance in Synthesis |

|---|---|---|---|

| Primary Alcohol (-CH₂OH) | Oxidation | Aldehyde, Carboxylic Acid | Access to carbonyl compounds for further elaboration. |

| Primary Alcohol (-CH₂OH) | Esterification / Etherification | Esters, Ethers | Introduction of diverse functional groups and linkers. |

| Aryl Bromide (-Br) | Cross-Coupling (e.g., Suzuki, Heck) | Bi-aryl compounds, Substituted Alkenes | Enables construction of complex carbon skeletons. |

| Aryl Bromide (-Br) | Nucleophilic Aromatic Substitution (SNAr) | Amines, Ethers, etc. | Attachment of heteroatom-based functional groups. |

Role as a Scaffold in Medicinal Chemistry Research and Drug Discovery Efforts

Halogenated phenyl groups are prevalent structural motifs in many pharmacologically active compounds. The inclusion of fluorine and bromine atoms can significantly influence a molecule's properties, such as metabolic stability, membrane permeability, and binding affinity to biological targets. nih.gov The 3-bromo-4-fluorophenyl group, in particular, is explored in the design of new therapeutic agents.

While direct pharmacological data on this compound is not extensively documented, its structural components are found in molecules of significant medicinal interest. The compound serves as a "scaffold," a core molecular framework upon which various functional groups can be built to create a library of new chemical entities for screening. For instance, the related precursor 3′-Bromo-4′-fluoroacetophenone is used to synthesize chalcones, a class of compounds known for their potential anti-inflammatory, antimicrobial, and anticancer properties. ossila.com Furthermore, research into complex molecules containing the 3-bromo-4-fluoroaniline (B1273062) moiety shows its incorporation into potential enzyme inhibitors, such as those targeting Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme relevant in immunotherapy. researchgate.net

The propanol (B110389) side chain also offers a versatile point for modification, allowing for the introduction of amine groups or other functionalities to interact with biological receptors. This versatility makes the scaffold valuable in the iterative process of drug design and optimization.

| Related Compound / Scaffold | Therapeutic Area / Application | Reference |

|---|---|---|

| 3′-Bromo-4′-fluoroacetophenone | Precursor for chalcones (anticancer, antimicrobial) | ossila.com |

| 3-Bromo-4-fluoroaniline Derivatives | Incorporated into potential IDO1 inhibitors for immunotherapy | researchgate.net |

| Pyrazine Carboxamides (from bromo-anilines) | Development of antibacterial agents | mdpi.com |

| Fluorinated Compounds (General) | Enhanced metabolic stability and binding affinity in drugs | nih.gov |

Exploration in Agrochemical Research and Development of Novel Materials

The application of this compound and its derivatives extends beyond pharmaceuticals into agrochemical and materials science research. The presence of fluorine and bromine is a known strategy in the development of modern pesticides, where these halogens can enhance the efficacy and stability of the active ingredients. researchgate.net

In agrochemical research, structurally similar compounds have shown promise. For example, 3-(4-Bromophenyl)propan-1-ol is documented as a reagent in the synthesis of derivatives with fungicidal properties. chemicalbook.com The benzopyran scaffold, which can be synthesized from phenylpropanol-type precursors, is also extensively reviewed for its wide range of applications in agricultural chemicals, including fungicides, insecticides, and herbicides. nih.gov This suggests that the 3-(3-bromo-4-fluorophenyl)propan-1-ol scaffold is a promising candidate for developing new crop protection agents.

In the realm of materials science, the incorporation of fluorine into organic molecules is a key strategy for creating materials with unique properties such as high thermal stability, chemical inertness, and specific optical and electrical characteristics. numberanalytics.compsu.edu Precursors like 3′-Bromo-4′-fluoroacetophenone are used to synthesize materials such as liquid crystals and components for optical materials. ossila.com The unique electronic properties conferred by the bromo-fluoro substitution pattern make this compound a potentially valuable building block for the synthesis of fluorinated polymers, luminescent materials, and other advanced functional materials. mdpi.com

| Field of Application | Relevance of Scaffold / Related Compounds | Potential End-Product | Reference |

|---|---|---|---|

| Agrochemicals | Related brominated phenylpropanols used to create fungicidal derivatives. | Fungicides, Insecticides, Herbicides | chemicalbook.com |

| Materials Science | Fluorinated compounds are used to create polymers with high thermal stability and unique optical properties. | Fluorinated Polymers, Liquid Crystals, Optical Materials | ossila.comnumberanalytics.com |

| Agrochemicals | Halogenated scaffolds are common in modern pesticides for enhanced efficacy. | Novel Crop Protection Agents | researchgate.netresearchgate.net |

Future Research Directions and Unexplored Avenues for 3 3 Bromo 4 Fluoro Phenyl Propan 1 Ol

Development of Chemo- and Regioselective Synthetic Pathways

The efficient and selective synthesis of 3-(3-Bromo-4-fluoro-phenyl)-propan-1-OL and its derivatives is a foundational step for any future investigation. While general methods for the synthesis of substituted phenylpropanols exist, developing pathways with high chemo- and regioselectivity for this specific substitution pattern is a key research objective.

One potential strategy involves a multi-step synthesis starting from a commercially available substituted benzene. For instance, a synthetic route could commence with 1-bromo-2-fluorobenzene, followed by a Friedel-Crafts acylation to introduce a propanoyl group. Subsequent reduction of the ketone would yield the desired propanol (B110389). However, controlling the regioselectivity of the acylation at the desired position (meta to bromine and para to fluorine) would be a significant challenge.

Table 1: Proposed Synthetic Strategies and Key Challenges

| Synthetic Approach | Key Reactions | Potential Advantages | Foreseen Challenges |

| Linear Synthesis | Friedel-Crafts Acylation, Ketone Reduction | Potentially straightforward | Poor regioselectivity in acylation |

| Convergent Synthesis | Suzuki or Stille Coupling | High modularity, good for analogue synthesis | Availability of boronic acid/stannane precursors |

| Directed Ortho-Metalation | Lithiation, Electrophilic Quench | High regioselectivity | Steric hindrance from ortho-substituents |

Future research should focus on optimizing reaction conditions, exploring novel catalysts, and investigating protecting group strategies to achieve high yields and selectivity. The development of a robust and scalable synthetic route is paramount for enabling further studies. A successful protocol for synthesizing tetra-substituted thiophene (B33073) derivatives using successive lithiations and a bromination reaction has been reported, suggesting that similar organometallic approaches could be explored for the target compound. mdpi.com

Discovery of Novel Biological Targets and Mechanistic Insights

The biological activities of organohalogen compounds are diverse and well-documented. nih.govresearchgate.net The presence of both bromine and fluorine in this compound suggests that it could interact with a range of biological targets. Bromine can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding. acs.org Fluorine, with its high electronegativity, can alter the electronic properties of the molecule and influence its metabolic stability and binding affinity.

Future research should involve screening this compound against a variety of biological targets to identify potential therapeutic applications. High-throughput screening campaigns against enzyme panels, receptor binding assays, and cell-based assays could reveal novel bioactivities.

Table 2: Potential Biological Targets and Screening Approaches

| Target Class | Examples | Rationale for Screening | Suggested Screening Method |

| Kinases | Receptor Tyrosine Kinases, Serine/Threonine Kinases | Many kinase inhibitors contain halogenated phenyl rings | In vitro kinase inhibition assays |

| GPCRs | Dopamine Receptors, Serotonin Receptors | Phenylpropanolamine scaffold is common in GPCR ligands | Radioligand binding assays, functional cell-based assays |

| Ion Channels | Sodium Channels, Calcium Channels | Organohalogens can modulate ion channel activity nih.gov | Electrophysiological patch-clamp recordings |

| Epigenetic Targets | Bromodomains nih.govnih.gov | Halogenated ligands can exhibit high affinity for bromodomains | AlphaScreen, TR-FRET assays |

Once a biological target is identified, detailed mechanistic studies will be necessary to understand the mode of action. This would involve techniques such as X-ray crystallography of the compound bound to its target, computational modeling, and structure-activity relationship (SAR) studies to optimize the initial hit.

Integration with Emerging Technologies in Chemical Biology and Material Science

The unique chemical structure of this compound makes it an attractive candidate for integration with emerging technologies in both chemical biology and material science.

In the realm of chemical biology , the propanol side chain can be functionalized with reporter groups such as fluorophores or biotin (B1667282) tags to create chemical probes. These probes could be used to visualize and track the localization of the compound within cells, identify its binding partners through affinity-based proteomics, and elucidate its mechanism of action in a cellular context. The bromine atom also provides a handle for further chemical modification, such as through palladium-catalyzed cross-coupling reactions, to attach more complex functionalities.

In material science , organohalogen compounds are used in the synthesis of polymers, liquid crystals, and functional materials. britannica.com The specific substitution pattern of this compound could impart unique properties to materials incorporating this moiety. For example, its incorporation into polymers could influence their thermal stability, refractive index, and flame retardant properties. The potential for halogen bonding could also be exploited to create self-assembling materials with ordered structures.

Systematic Investigation of Stereochemical Influence on Molecular Interactions and Reactivity

Since the propanol side chain contains a chiral center if a substituent is introduced at the alpha or beta position to the hydroxyl group, the stereochemistry of this compound derivatives could play a crucial role in their biological activity and molecular interactions. It is well-established that different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.

Future research should involve the synthesis of enantiomerically pure forms of chiral derivatives of this compound. This would allow for a systematic investigation of the influence of stereochemistry on their biological activity.

Table 3: Research Avenues in Stereochemistry

| Research Area | Key Objectives | Methodologies | Expected Outcomes |

| Asymmetric Synthesis | Develop methods for the stereoselective synthesis of chiral derivatives. | Chiral catalysts, enzymatic resolutions. | Access to enantiomerically pure compounds. |

| Pharmacological Evaluation | Compare the biological activity of individual enantiomers. | In vitro and in vivo assays. | Identification of the eutomer and distomer. |

| Structural Biology | Determine the crystal structures of enantiomers bound to their targets. | X-ray crystallography, NMR spectroscopy. | Understanding the molecular basis of stereoselectivity. |

| Metabolic Studies | Investigate the differential metabolism of enantiomers. | In vitro and in vivo metabolism studies. | Elucidation of stereoselective drug metabolism pathways. |

A thorough understanding of the stereochemical aspects of this compound and its derivatives will be critical for the development of any potential therapeutic agents or functional materials. Studies on other classes of compounds have demonstrated that the stereochemical configuration can have a profound influence on uptake, metabolism, and biological activity. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Bromo-4-fluoro-phenyl)-propan-1-OL, and how can purity be optimized?

- Methodology : A common approach involves Friedel-Crafts alkylation or Suzuki coupling using 3-bromo-4-fluorobenzene derivatives with propanol precursors. For example, brominated aromatic intermediates can react with allyl alcohols under palladium catalysis . Purification often employs column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization. Purity validation requires HPLC (≥95%) and NMR spectroscopy to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how can overlapping signals be resolved?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for bromo/fluoro substituents) and the propanol chain (δ 1.6–3.8 ppm). Overlapping signals in crowded regions can be resolved using 2D NMR (COSY, HSQC) .

- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ expected for C₉H₁₀BrFO).

Q. How does the bromine substituent influence the compound’s reactivity in substitution reactions?

- Methodology : Bromine acts as a leaving group in SN2 reactions or participates in cross-coupling (e.g., Suzuki-Miyaura). Kinetic studies under varying bases (e.g., K₂CO₃ vs. Cs₂CO₃) and solvents (DMF vs. THF) can elucidate reaction pathways. Monitor intermediates via TLC and isolate products for stereochemical analysis .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be systematically addressed?

- Methodology :

- Isotopic Labeling : Use deuterated solvents or ¹⁹F-decoupled NMR to simplify splitting patterns.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09) to resolve ambiguities .

- Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) by analyzing signal coalescence at elevated temperatures .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–12) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS .

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles (e.g., weight loss at >150°C).

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methodology :

- Molecular Docking (AutoDock Vina) : Simulate binding to target proteins (e.g., kinases) using the compound’s 3D structure (optimized with MMFF94 force field).

- MD Simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100-ns trajectories. Validate with in vitro assays (e.g., IC₅₀ determination) .

Q. What experimental designs are optimal for resolving low yields in multi-step syntheses?

- Methodology :

- Design of Experiments (DoE) : Use factorial design to optimize variables (temperature, catalyst loading, solvent polarity).

- Inline Analytics : Employ ReactIR to monitor reaction progression in real-time and identify bottlenecks (e.g., intermediate precipitation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.